molecular formula C8H16FNO2 B1531562 (3R,4S)-4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine CAS No. 2166425-79-0

(3R,4S)-4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine

Cat. No.: B1531562
CAS No.: 2166425-79-0
M. Wt: 177.22 g/mol
InChI Key: AXGWYFDYZBBDLN-SPDVFEMOSA-N
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Description

(3R,4S)-4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine is a useful research compound. Its molecular formula is C8H16FNO2 and its molecular weight is 177.22 g/mol. The purity is usually 95%.
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Biological Activity

(3R,4S)-4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine is a synthetic compound with potential applications in medicinal chemistry, particularly in the realm of nucleoside analogs and enzyme inhibitors. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C8H14FN3O2C_8H_{14}FN_3O_2 with a molecular weight of 195.21 g/mol. The presence of a fluorine atom and a methoxy group contributes to its unique properties and biological activities.

PropertyValue
Molecular FormulaC₈H₁₄FN₃O₂
Molecular Weight195.21 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Nucleic Acid Interference : The compound can be incorporated into nucleic acids, potentially disrupting normal replication and transcription processes. This interference can inhibit viral replication or induce apoptosis in cancer cells.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases, leading to altered cellular functions.

Biological Activity Studies

Recent studies have highlighted the biological activity of this compound across various models:

Antiviral Activity

In vitro studies demonstrate that this compound exhibits antiviral properties against several viruses by preventing their replication through nucleic acid incorporation.

Anticancer Properties

Research has shown that this compound can induce cell death in cancer cell lines by disrupting the function of essential enzymes involved in DNA synthesis. For instance, studies involving non-small cell lung cancer (NSCLC) models indicate that it may selectively target mutant forms of the epidermal growth factor receptor (EGFR), which is a common driver in NSCLC.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on NSCLC : A clinical trial assessed the compound's effectiveness against NSCLC with specific EGFR mutations. Results indicated significant tumor reduction in a subset of patients treated with this agent compared to standard therapies.
  • Viral Infection Models : In laboratory settings, the compound was tested against influenza and HIV models, showing promising results in reducing viral load and improving survival rates in infected cells.

Properties

IUPAC Name

(3R,4S)-4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO2/c1-6(3-11-2)10-8-5-12-4-7(8)9/h6-8,10H,3-5H2,1-2H3/t6?,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGWYFDYZBBDLN-SPDVFEMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1COCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(COC)N[C@@H]1COC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.